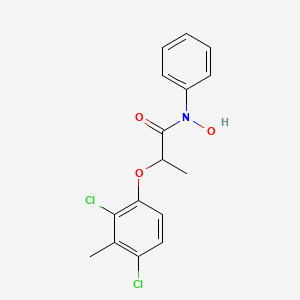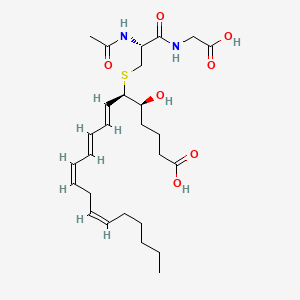![molecular formula C8H11NO2 B14415010 N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine CAS No. 83370-21-2](/img/structure/B14415010.png)
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-6-Oxabicyclo[322]non-8-en-7-ylidenehydroxylamine is a compound that belongs to the class of bicyclic compounds These compounds are characterized by their unique ring structures, which often impart distinct chemical and biological properties
Méthodes De Préparation
The synthesis of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine typically involves several steps. One common method includes the Diels-Alder reaction, which is a cycloaddition reaction between a diene and a dienophile. This reaction is often followed by various functional group modifications to achieve the desired structure. High-pressure cycloaddition and thermal cycloreversion procedures have also been employed to improve yields and selectivity . Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high purity and yield.
Analyse Des Réactions Chimiques
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule. Major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine has been explored for its potential applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, the compound has shown promise in studies related to enzyme inhibition and receptor binding. In medicine, it has been investigated for its potential anti-inflammatory and anti-cancer properties. Additionally, the compound’s unique structure makes it a valuable tool in structural biology and crystallography studies .
Mécanisme D'action
The mechanism of action of N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses. The exact pathways and molecular targets involved depend on the specific context and application .
Comparaison Avec Des Composés Similaires
N-6-Oxabicyclo[3.2.2]non-8-en-7-ylidenehydroxylamine can be compared to other bicyclic compounds such as bicyclo[3.2.1]octane and bicyclo[3.3.1]nonane derivatives. These compounds share similar ring structures but differ in their functional groups and chemical properties. The unique structure of this compound imparts distinct reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
83370-21-2 |
|---|---|
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
N-(6-oxabicyclo[3.2.2]non-8-en-7-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H11NO2/c10-9-8-6-2-1-3-7(11-8)5-4-6/h4-7,10H,1-3H2 |
Clé InChI |
ICCZEHFMKJSUOQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C=CC(C1)OC2=NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


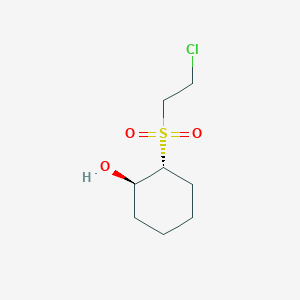
![Zinc, [[bis(1-methylethoxy)phosphinyl]difluoromethyl]bromo-](/img/structure/B14414947.png)

diphenyl-lambda~5~-phosphane](/img/structure/B14414953.png)

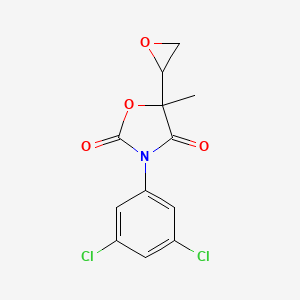
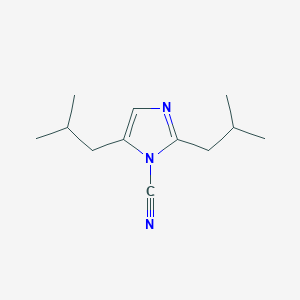


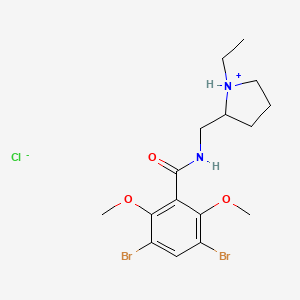
![Benzenecarbothioamide, N-[(1R)-1-phenylethyl]-](/img/structure/B14415004.png)
